Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-
Description
Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is a substituted aniline derivative featuring a methyl group at position 3 and a phenylmethylthio (-SCH₂C₆H₅) group at position 2. This compound belongs to the family of aromatic amines with thioether linkages, which are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. Its molecular formula is C₁₄H₁₅NS, with a molecular weight of 229.07 g/mol (calculated from structural analogs in and ).
Properties
IUPAC Name |
2-benzylsulfanyl-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOZCAYIJYLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- typically involves the reaction of 3-methylbenzenamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylmethylthio group, resulting in the formation of 3-methylbenzenamine.
Substitution: The amino group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 3-methylbenzenamine.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can be used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- depends on its specific application. In general, the compound may interact with molecular targets through its amino and sulfur-containing groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- with analogous compounds:
Substituent Effects on Properties
- Electronic Effects: The phenylmethylthio group in the target compound donates electron density via the sulfur atom, activating the aromatic ring toward electrophilic substitution. This contrasts with the electron-withdrawing pyridinylmethyl group in ’s compound, which reduces ring reactivity.
Lipophilicity and Solubility :
Synthetic Accessibility :
- Thioether bonds are typically formed via nucleophilic substitution (e.g., -SH attacking alkyl halides). reports a 74–80% yield for synthesizing pyridinylmethylthio derivatives, suggesting similar methods could apply to the target compound.
Biological Activity
Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is an organic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 241.32 g/mol. Its structure features a benzenamine core with a methyl group and a phenylmethylthio substituent, which may contribute to its biological properties.
The biological activity of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- primarily involves interaction with specific enzymes and receptors in biological systems. The presence of the thioether group suggests potential interactions through sulfur-containing moieties, which can enhance binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress or inflammation.
- Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, potentially reducing cellular damage from reactive oxygen species (ROS).
Antioxidant Properties
Research has indicated that compounds with similar structures can exhibit significant antioxidant activity. For instance, analogs of Benzenamine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that Benzenamine analogs can inhibit tyrosinase activity significantly:
These findings indicate that Benzenamine derivatives could serve as effective agents in managing skin pigmentation issues.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of Benzenamine derivatives on murine models. Results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Case Study 2: Cytotoxicity Assessment
In vitro studies on B16F10 melanoma cells revealed that certain derivatives of Benzenamine exhibited low cytotoxicity at concentrations up to 20 µM over 72 hours. However, one analog demonstrated significant cytotoxic effects at lower concentrations, indicating the need for careful evaluation when considering therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
